molecular formula C9H13NO2 B14379937 3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione CAS No. 88584-85-4

3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione

Katalognummer: B14379937
CAS-Nummer: 88584-85-4
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: TYAULQKUTZSPNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione is an organic compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable dione precursor with pyrrolidine under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-1-(pyrrolidin-1-yl)but-3-ene-1,2-dione is unique due to its specific functional groups and the resulting chemical reactivity.

Eigenschaften

CAS-Nummer

88584-85-4

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

3-methyl-1-pyrrolidin-1-ylbut-3-ene-1,2-dione

InChI

InChI=1S/C9H13NO2/c1-7(2)8(11)9(12)10-5-3-4-6-10/h1,3-6H2,2H3

InChI-Schlüssel

TYAULQKUTZSPNY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)C(=O)N1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.